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Compound of Interest

Compound Name: 6-Bromoquinoline-3-carbaldehyde

Cat. No.: B1373163 Get Quote

An In-depth Technical Guide to 6-Bromoquinoline-3-carbaldehyde: Properties, Synthesis,

and Applications

Executive Summary
6-Bromoquinoline-3-carbaldehyde (CAS No. 1196155-68-6) is a highly functionalized

heterocyclic compound of significant interest to researchers in medicinal chemistry and

materials science. Its structure, featuring a quinoline core, a reactive aldehyde group, and a

versatile bromine atom, makes it a pivotal building block for the synthesis of complex molecular

architectures. The quinoline scaffold is a well-established pharmacophore present in numerous

approved drugs, lending immediate value to its derivatives for drug discovery programs.[1] This

guide provides a comprehensive overview of the fundamental properties, synthesis, chemical

reactivity, and applications of 6-Bromoquinoline-3-carbaldehyde, grounded in established

chemical principles and supported by detailed experimental protocols.

Physicochemical and Structural Properties
6-Bromoquinoline-3-carbaldehyde is a polyfunctional molecule whose properties are dictated

by the interplay of its quinoline ring system, electrophilic aldehyde, and the bromo-substituent

on the benzene moiety.[1] At room temperature, it is typically a light yellow to greenish-yellow

solid.[2]
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A consolidated summary of the key physicochemical properties for 6-Bromoquinoline-3-
carbaldehyde is presented below. It is important to note that while some properties are

computationally predicted, specific experimental data such as melting point and solubility are

not widely reported in publicly accessible literature.

Property Value Source(s)

CAS Number 1196155-68-6 [1]

Molecular Formula C₁₀H₆BrNO [3]

Molecular Weight 236.06 g/mol [3]

IUPAC Name
6-bromoquinoline-3-

carbaldehyde
[1]

Appearance
Light yellow to green yellow

solid
[2]

Storage Conditions 2-8°C, Inert atmosphere [2][4]

Solubility

Expected to be soluble in polar

aprotic solvents like DCM,

THF, and DMF.

Inferred[5][6]

Melting Point
Data not available in reviewed

literature.
-

Boiling Point Not applicable (solid). -

XLogP3 (Computed) 2.3 Inferred[1]

Topological Polar Surface Area 30.0 Å² Inferred[1]

Spectroscopic Characterization (Predicted)
While experimental spectra for 6-Bromoquinoline-3-carbaldehyde are not readily available,

its spectral characteristics can be reliably predicted based on analysis of its precursors and

analogous structures.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to be complex in the

aromatic region (δ 7.5-9.5 ppm). Key diagnostic signals would include:
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A singlet for the aldehyde proton (-CHO) downfield, typically between δ 10.0 and 11.0

ppm.[7]

Two sharp singlets or narrow doublets at the most downfield region of the aromatic

signals, corresponding to H-2 and H-4 of the quinoline ring.[8][9]

The protons on the brominated benzene ring (H-5, H-7, H-8) will appear as a distinct set of

doublets and a doublet of doublets, shifted according to the electronic effects of the

bromine atom.[10]

¹³C NMR (100 MHz, CDCl₃):

The aldehyde carbonyl carbon is the most deshielded, expected around δ 190-195 ppm.

The spectrum will show 10 distinct aromatic carbon signals, with chemical shifts influenced

by the nitrogen atom, the bromine atom, and the aldehyde group.

FTIR (KBr Pellet):

A strong, sharp carbonyl (C=O) stretching band from the aldehyde group is expected

around 1690-1710 cm⁻¹.[7]

Characteristic C-H stretching bands for the aldehyde proton may appear as a pair of

peaks around 2700-2900 cm⁻¹.[7]

Aromatic C=C and C=N stretching vibrations will be present in the 1450-1600 cm⁻¹ region.

[7]

Mass Spectrometry (EI):

The mass spectrum will show a characteristic pair of molecular ion peaks (M⁺ and M+2) of

nearly equal intensity at m/z 235 and 237, which is the isotopic signature of a single

bromine atom.

Synthesis and Purification
The most direct and industrially relevant synthesis of 6-Bromoquinoline-3-carbaldehyde
involves a two-step sequence: the Skraup synthesis or equivalent method to form the 6-
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bromoquinoline precursor, followed by a regioselective formylation.

Core Synthetic Strategy: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of

electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a Vilsmeier

reagent, a chloromethyliminium salt, generated in situ from a formamide (like N,N-

dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[11]

The quinoline ring system is sufficiently electron-rich to undergo this electrophilic substitution,

with formylation occurring preferentially at the C-3 position.

The causality for this regioselectivity lies in the electronic nature of the quinoline ring. The

nitrogen atom deactivates the pyridinic ring towards electrophilic attack, directing the

substitution to the benzenoid ring. However, among the available positions, the C-3 position is

activated for electrophilic attack in a manner analogous to indole chemistry.
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Step 1: Precursor Synthesis

Step 2: Formylation

Step 3: Purification

4-Bromoaniline

6-Bromoquinoline

Skraup Synthesis

Glycerol, H₂SO₄, Oxidant

6-Bromoquinoline-3-carbaldehyde

Electrophilic
Substitution

POCl₃ + DMF

Vilsmeier Reagent
[ClCH=N⁺(CH₃)₂]Cl⁻

Reagent Formation

Aqueous Workup

Column Chromatography
(Silica Gel)

Pure Product

Click to download full resolution via product page

Caption: Synthetic workflow for 6-Bromoquinoline-3-carbaldehyde.
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Detailed Experimental Protocol: Vilsmeier-Haack
Formylation
This protocol is adapted from established procedures for the formylation of quinolines and

related heterocycles.[12] It is designed as a self-validating system where reaction progress can

be monitored by Thin-Layer Chromatography (TLC).

Materials:

6-Bromoquinoline (1.0 eq)

Phosphorus oxychloride (POCl₃) (3.0-4.0 eq)

N,N-Dimethylformamide (DMF) (Solvent and Reagent)

Dichloromethane (DCM) (Optional co-solvent)

Saturated sodium bicarbonate (NaHCO₃) solution

Crushed ice

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for chromatography

Ethyl acetate and Hexanes (Eluent)

Procedure:

Reagent Preparation (0 °C): In a three-neck round-bottom flask equipped with a magnetic

stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 volumes relative to 6-

bromoquinoline). Cool the flask to 0 °C in an ice-water bath.

Vilsmeier Reagent Formation: Add POCl₃ (3.0 eq) dropwise to the cooled DMF via the

dropping funnel over 30 minutes. Maintain the temperature below 10 °C. A thick, white

precipitate of the Vilsmeier reagent may form. Stir the mixture at 0 °C for an additional 30

minutes after addition is complete.
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Substrate Addition: Dissolve 6-Bromoquinoline (1.0 eq) in a minimal amount of anhydrous

DMF or DCM and add it dropwise to the reaction mixture.

Reaction: Slowly warm the reaction mixture to room temperature and then heat to 80-90 °C.

Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), sampling every

hour. The reaction is typically complete within 4-8 hours.

Quenching: Once the starting material is consumed, cool the reaction mixture to room

temperature and then pour it slowly and carefully onto a large beaker of crushed ice with

vigorous stirring. This step is highly exothermic and hydrolyzes the intermediate iminium salt.

Neutralization: Carefully neutralize the acidic solution by slowly adding saturated NaHCO₃

solution until the effervescence ceases and the pH is ~7-8.

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl

acetate or DCM (3 x 50 mL).

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous

Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude

product.

Purification: Purify the crude solid by column chromatography on silica gel using a gradient

of ethyl acetate in hexanes to afford pure 6-Bromoquinoline-3-carbaldehyde.

Chemical Reactivity and Derivatization Potential
The dual functionality of 6-Bromoquinoline-3-carbaldehyde provides two orthogonal handles

for chemical modification, making it an exceptionally valuable intermediate.

Reactions of the Aldehyde Group
The aldehyde functional group is a versatile electrophile and can undergo a wide array of

transformations:

Oxidation: The aldehyde can be readily oxidized to the corresponding 6-bromoquinoline-3-

carboxylic acid using various oxidizing agents such as silver nitrate, potassium
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permanganate, or Oxone.[13][14] This carboxylic acid derivative is a valuable intermediate

for amide coupling reactions.

Reduction: Selective reduction to the primary alcohol, (6-bromoquinolin-3-yl)methanol, can

be achieved using mild reducing agents like sodium borohydride (NaBH₄).

Reductive Amination: Reaction with primary or secondary amines in the presence of a

reducing agent (e.g., sodium triacetoxyborohydride) provides access to a diverse library of

amino derivatives.

Wittig and Horner-Wadsworth-Emmons Reactions: Chain extension via olefination is readily

achievable to form α,β-unsaturated systems.

Condensation Reactions: It can serve as an electrophile in aldol, Knoevenagel, and other

condensation reactions.

Reactions of the Bromo Substituent
The C-Br bond at the 6-position is a prime site for transition metal-catalyzed cross-coupling

reactions, enabling the introduction of carbon-carbon and carbon-heteroatom bonds.[2]

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with aryl or vinyl boronic

acids/esters is a robust method to form biaryl or styrenyl quinolines.[15] This is one of the

most powerful reactions for scaffold elaboration in drug discovery.

Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper(I),

yields arylalkynyl quinolines.[16]

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides a direct

route to 6-aminoquinoline derivatives.

Heck Coupling: Reaction with alkenes can introduce vinyl substituents at the 6-position.
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Caption: Key reactivity pathways of 6-Bromoquinoline-3-carbaldehyde.

Protocol: Oxidation to 6-Bromoquinoline-3-carboxylic
acid
This protocol is based on a reliable method for oxidizing quinoline aldehydes.[13]

Materials:

6-Bromoquinoline-3-carbaldehyde (1.0 eq)

Silver nitrate (AgNO₃) (1.6 eq)

Sodium hydroxide (NaOH) (5.0 eq)

Ethanol (EtOH)

Water

15% Hydrochloric acid (HCl)

Procedure:

Dissolution: In a round-bottom flask, suspend 6-Bromoquinoline-3-carbaldehyde (1.0 eq)

in ethanol (approx. 6 mL per mmol of aldehyde).
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Oxidant Addition: In a separate beaker, prepare a warm solution of AgNO₃ (1.6 eq) in ethanol

(approx. 3 mL per mmol of AgNO₃) and add it to the aldehyde suspension with stirring.

Base Addition: Prepare a solution of NaOH (5.0 eq) in 80% aqueous ethanol (approx. 3 mL

per mmol of NaOH). Add this solution dropwise to the reaction mixture over 15 minutes at

room temperature. A black precipitate of silver oxide will form.

Reaction: Stir the reaction mixture vigorously at room temperature for 12 hours.

Workup: Filter the reaction mixture through a pad of Celite® to remove the silver salts,

washing the pad with ethanol.

Isolation: Concentrate the filtrate under reduced pressure. Add water to the residue to

dissolve the sodium salt of the product.

Precipitation: Acidify the aqueous solution to pH 1 with 15% HCl. The carboxylic acid will

precipitate out of solution.

Purification: Collect the solid product by filtration, wash thoroughly with water, and dry in a

vacuum oven to yield 6-bromoquinoline-3-carboxylic acid.

Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a robust method for C-C bond formation at the C-6 position.[2]

Materials:

6-Bromoquinoline-3-carbaldehyde (1.0 eq)

Arylboronic acid (1.2 eq)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

2 M Sodium Carbonate (Na₂CO₃) aqueous solution

Toluene

Ethanol
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Procedure:

Reaction Setup: To a round-bottom flask or Schlenk tube, add 6-Bromoquinoline-3-
carbaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).

Solvent Addition: Add toluene and ethanol (e.g., a 4:1 mixture) to the flask.

Degassing: Bubble argon or nitrogen gas through the stirred mixture for 15-20 minutes to

remove dissolved oxygen, which can deactivate the palladium catalyst.

Base Addition: Add the degassed 2M Na₂CO₃ solution. The base is crucial for activating the

boronic acid in the transmetalation step of the catalytic cycle.[17]

Reaction: Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir for 12-24

hours, monitoring by TLC.

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

Separate the layers.

Extraction: Extract the aqueous layer with ethyl acetate (2x).

Drying and Purification: Combine the organic layers, wash with brine, dry over anhydrous

Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column

chromatography.

Applications in Research and Development
The synthetic versatility of 6-Bromoquinoline-3-carbaldehyde makes it a valuable starting

material in several high-value research areas.

Medicinal Chemistry: As a "scaffold molecule," it provides the core structure for building

libraries of novel compounds for biological screening.[1] The quinoline core is associated

with a wide range of activities, including anticancer, antimalarial, and antibacterial properties.

[6] By modifying the aldehyde and bromo positions, researchers can systematically explore

structure-activity relationships (SAR) to optimize potency and selectivity for a given biological

target.
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Complex Molecule Synthesis: It serves as a key intermediate in multi-step syntheses of

natural products and complex pharmaceutical agents. The aldehyde can be used to

construct side chains, while the bromo-group allows for the late-stage introduction of

molecular complexity.

Materials Science: The rigid, planar quinoline system can be incorporated into organic

electronic materials, such as organic light-emitting diodes (OLEDs) or sensors. The aldehyde

and bromo groups allow for covalent linkage into polymer backbones or onto surfaces.

Safety and Handling
A specific Safety Data Sheet (SDS) for 6-Bromoquinoline-3-carbaldehyde (CAS 1196155-68-

6) is not readily available.[18][19] Therefore, a conservative approach to handling is required,

based on the known hazards of its functional groups and related compounds like 6-

bromoquinoline.[19]

Hazard Classification (Inferred):

Acute Toxicity: Likely harmful if swallowed.

Skin Irritation: Expected to cause skin irritation.

Eye Irritation: Expected to cause serious eye irritation.

Respiratory Irritation: May cause respiratory tract irritation.

Personal Protective Equipment (PPE):

Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).

Eye Protection: Use chemical safety goggles or a face shield.

Skin and Body Protection: Wear a lab coat.

Respiratory Protection: Handle in a well-ventilated fume hood. If fine dust is generated,

use an appropriate particulate respirator.

Handling and Storage:
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Avoid contact with skin, eyes, and clothing.[20]

Avoid breathing dust.

Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert

atmosphere.[2][4]

Incompatible with strong oxidizing agents.[21]

Conclusion
6-Bromoquinoline-3-carbaldehyde stands out as a strategic and versatile chemical

intermediate. Its bifunctional nature allows for sequential and orthogonal chemical

modifications, providing a robust platform for the synthesis of diverse and complex molecules.

For researchers in drug discovery, it offers an efficient entry point to novel quinoline-based

therapeutics. For synthetic chemists, it is a valuable tool for building sophisticated molecular

architectures. Adherence to the detailed protocols and safety guidelines presented in this guide

will enable scientists and researchers to effectively and safely leverage the full synthetic

potential of this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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